{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including their crystal structure analysis and theoretical physical and chemical properties calculations, have shown significant biological activity against breast cancer and microbes. This underscores the potential of these compounds in medicinal chemistry for designing drugs with antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Antimicrobial Applications
- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects when incorporated into materials like polyurethane varnish and printing ink paste. These findings suggest applications in surface coatings and printing inks with enhanced antimicrobial properties (El‐Wahab et al., 2015).
Sensing and Detection
- A novel diarylethene containing a pyrazol-5-amine moiety exhibited excellent fluorescence sensing abilities for Al3+ and Zn2+ ions, indicating its potential use in developing fluorescent turn-on chemosensors for metal ions detection in environmental and biological samples (Gao et al., 2018).
Material Modification and Enhancement
- Radiation-induced modification of polymers with pyrazole derivatives led to polymers with improved physical properties and significant antibacterial and antifungal activities. These modified polymers have potential applications in medical devices and coatings to prevent microbial growth (Aly & El-Mohdy, 2015).
Antitumor and Apoptosis Inducing Agents
- Some synthesized pyrazole derivatives have shown to act as apoptosis inducers and possess anti-infective properties, suggesting their utility in cancer therapy and infection control (Bansal et al., 2020).
Corrosion Inhibition
- Bipyrazolic compounds have demonstrated efficiency as corrosion inhibitors for pure iron in acidic media, revealing an application in protecting metal surfaces from corrosion, which is vital in industrial settings (Chetouani et al., 2005).
properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRTYXINKLSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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